molecular formula C9H10N2O2S B13893682 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Cat. No.: B13893682
M. Wt: 210.26 g/mol
InChI Key: YTWBWEHALFLJQN-UHFFFAOYSA-N
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Description

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazo-thiazole ring system, which is a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with a thioamide derivative, followed by cyclization to form the imidazo-thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The imidazo-thiazole ring system can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid: Similar structure but with an additional methyl group.

    6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid: Contains a different substituent on the imidazo-thiazole ring.

    2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid: Features a thiadiazole ring instead of a thiazole ring.

Uniqueness

3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

InChI

InChI=1S/C9H10N2O2S/c1-6-4-11-5-7(2-3-8(12)13)10-9(11)14-6/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

YTWBWEHALFLJQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2S1)CCC(=O)O

Origin of Product

United States

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